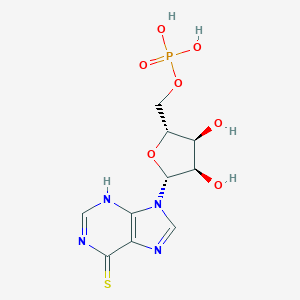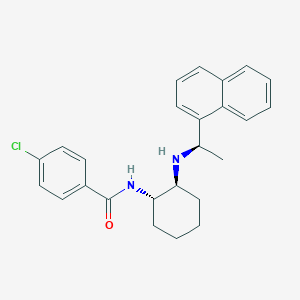
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Boc-Tryptamine are likely to be serotonin receptors . Tryptamine, a core structure in Boc-Tryptamine, is known to act as a non-selective agonist at most or all of the serotonin receptors .
Mode of Action
As an agonist, Boc-Tryptamine binds to serotonin receptors, mimicking the action of serotonin by stimulating the receptors . This interaction can lead to various changes in the cell, depending on the specific type of serotonin receptor that is activated.
Biochemical Pathways
Boc-Tryptamine is likely involved in the tryptamine pathway , which is known to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA)
Pharmacokinetics
It is known that the metabolism of tryptamine, a related compound, involves the enzyme aralkylamine dehydrogenase
Action Environment
The action, efficacy, and stability of Boc-Tryptamine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same serotonin receptors could affect Boc-Tryptamine’s ability to exert its effects. Additionally, factors such as pH and temperature could potentially influence the stability of Boc-Tryptamine .
Biochemical Analysis
Cellular Effects
The effects of boc-tryptamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of boc-tryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
The effects of boc-tryptamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of boc-tryptamine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Boc-tryptamine is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Boc-tryptamine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUWQLXEMKUVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351126 | |
| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103549-24-2 | |
| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?
A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.
Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?
A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.
Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?
A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)










